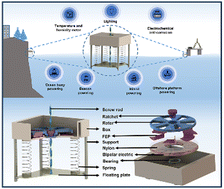Design of triboelectric nanogenerators featuring motion form conversion, motion rectification, and frequency multiplication for low-frequency ocean energy harvesting†
Energy & Environmental Science Pub Date: 2023-10-25 DOI: 10.1039/D3EE02688D
Abstract
Wave energy is characteristic of low frequency and reciprocal motion, but is difficult to harvest. Triboelectric nanogenerators (TENGs) have proven to have potential for wave energy harvesting and conversion. How to improve the energy harvesting and conversion efficiencies is the key issue to promote its applications. Herein, a novel wave energy harvesting model (SR-TENG) was designed, and it is comprised of a wave energy harvesting module with a composite of a screw rod and a ratchet, and an energy conversion module – rotating TENG. The SR-TENG model is able to convert the reciprocating linear motion of external excitation into reciprocating rotational motion, which increases the frequency of the electrical output, and further converts the reciprocating rotational motion into unidirectional rotational motion in the harvesting module by unidirectional locking–unlocking of the ratchet, which realizes the motion rectification and positive energy accumulation of continuous external excitation. To boost energy conversion efficiency, the energy harvesting module was skillfully combined with a rotating TENG with a larger contact area. Based on theoretical analysis and experimental verification, a correlation model between the screw rod lead and force conversion coefficient was established. In addition, the dependency of structural parameters such as rotational inertia on the motion behavior and output of SR-TENG was calculated to guide the TENG design. Finally, the model SR-TENG was optimized and tested, showing effective energy power generation from ambient wave energy by which several electronic devices were driven successfully. This study provided novel ideas for the design of TENGs used in wave energy harvesting and ultimately for its industrialization in the future.


Recommended Literature
- [1] Liquid crystals based on silver carbene complexes derived from dimeric bis(imidazolium) bromide salts†
- [2] An unusual chiral 3D inorganic connectivity featuring a {Pb18} wheel: rapid and highly selective and sensitive sensing of Co(ii)†
- [3] Correction: Furin-instructed molecular self-assembly actuates endoplasmic reticulum stress-mediated apoptosis for cancer therapy
- [4] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†
- [5] Contents
- [6] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [7] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [8] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [9] Templated photochemical synthesis of a uracil vs. thymine receptor
- [10] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16187-03-4
-
CAS no.: 11016-71-0
-
CAS no.: 14132-51-5









